5-(Oxolan-2-yl)-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one
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Overview
Description
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that features a tetrahydrofuran ring fused to a dihydropyrimidinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Materials Science: It is explored for use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofuran Derivatives: Compounds like 2,2,5,5-tetramethyltetrahydrofuran share the tetrahydrofuran ring structure but differ in their functional groups and overall properties.
Dihydropyrimidinones: Other dihydropyrimidinone derivatives may have different substituents, affecting their chemical behavior and applications.
Uniqueness
5-(Tetrahydrofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to the combination of the tetrahydrofuran ring and the thioxo-dihydropyrimidinone structure.
Properties
CAS No. |
61079-56-9 |
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Molecular Formula |
C8H10N2O2S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
5-(oxolan-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C8H10N2O2S/c11-7-5(4-9-8(13)10-7)6-2-1-3-12-6/h4,6H,1-3H2,(H2,9,10,11,13) |
InChI Key |
WBAWFFDQWTXFLT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=CNC(=S)NC2=O |
Origin of Product |
United States |
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